molecular formula C14H9ClF2O2 B1598042 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate CAS No. 219500-09-1

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

Cat. No. B1598042
CAS RN: 219500-09-1
M. Wt: 282.67 g/mol
InChI Key: LEXMKVWCXKHIBU-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, also known as 2,4-DFCMB, is an organic compound that is used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents, and is used in a variety of applications, including pharmaceuticals, agrochemicals, and other industrial processes. It is a versatile reagent, and can be used in a variety of different reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Diels-Alder reactions.

Scientific Research Applications

Development of Novel Fluorescence Probes

Research has led to the creation of fluorescence probes designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes, synthesized using complex fluorophenyl compounds, offer a new tool for studying the roles of hROS in biological and chemical applications, highlighting the potential of fluorinated compounds in bioanalytical chemistry (Setsukinai et al., 2003).

Mesomorphic Properties of Liquid Crystals

Research on fluorinated 4-chlorobenzoate-tolanes has shown that these compounds exhibit liquid crystalline properties, with their thermal and optical behavior being significantly influenced by the position of the perfluorophenyl in the molecular core. This work contributes to the understanding of the effect of fluorination on the mesomorphic properties of liquid crystals, which is crucial for the development of new materials for display technologies (Wen et al., 1995).

Synthesis and Properties of Fluorinated Compounds

The synthesis of fluorinated monomers, which are precursors to side chain liquid crystalline polysiloxanes, has been studied. These compounds, characterized by high smectogen properties, demonstrate the significant impact of fluorination on the development of materials with advanced properties for applications in optics and electronics (Bracon et al., 2000).

Organic Electronics and Photopolymerization

Fluorinated phenylene-thiophene oligomers have been synthesized and characterized for their use as n-type semiconductors in organic electronics. These materials, exhibiting high carrier mobilities, demonstrate the potential of fluorinated compounds in enhancing the performance of organic field-effect transistors and nonvolatile memory elements, paving the way for the next generation of electronic devices (Facchetti et al., 2004).

properties

IUPAC Name

(2,4-difluorophenyl) 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXMKVWCXKHIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381471
Record name 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219500-09-1
Record name 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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